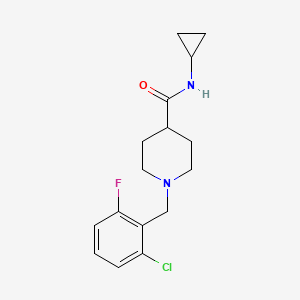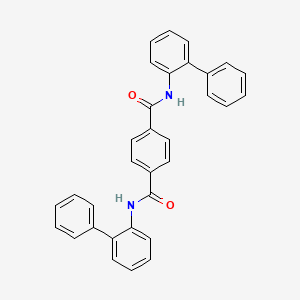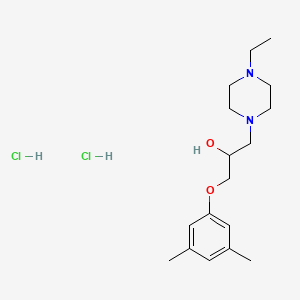
1-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidine carboxamide derivatives. This compound has attracted significant research attention due to its potential applications in the field of medicine and pharmacology.
Wirkmechanismus
The exact mechanism of action of 1-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide is not fully understood. However, studies have suggested that this compound acts by modulating the activity of certain neurotransmitters in the brain, including gamma-aminobutyric acid (GABA) and glutamate. By modulating the activity of these neurotransmitters, this compound is believed to reduce pain and inflammation, as well as prevent seizures and reduce anxiety.
Biochemical and physiological effects:
Studies have shown that 1-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide has a number of biochemical and physiological effects. For example, this compound has been found to inhibit the release of certain pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of chronic pain and inflammation. Additionally, this compound has been found to increase the levels of certain neurotransmitters, such as GABA, which can help to reduce anxiety and prevent seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of chronic pain conditions. Additionally, this compound has been found to have anticonvulsant and anxiolytic effects, which could be useful in the treatment of epilepsy and anxiety disorders. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be difficult to synthesize and may require specialized equipment and expertise. Additionally, the exact mechanism of action of this compound is not fully understood, which could make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide. One area of interest is the development of new analogs of this compound with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different neurotransmitter systems. Finally, more research is needed to explore the potential therapeutic applications of this compound in the treatment of various pain and neurological disorders.
Synthesemethoden
The synthesis of 1-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide involves the reaction of 2-chloro-6-fluorobenzylamine with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-piperidinecarboxylic acid to yield the final product. This synthesis method has been reported in several studies and has been found to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide has been studied extensively for its potential applications in the field of medicine and pharmacology. Studies have shown that this compound has potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain conditions such as neuropathic pain and osteoarthritis. Additionally, this compound has been found to have anticonvulsant and anxiolytic effects, which could be useful in the treatment of epilepsy and anxiety disorders.
Eigenschaften
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClFN2O/c17-14-2-1-3-15(18)13(14)10-20-8-6-11(7-9-20)16(21)19-12-4-5-12/h1-3,11-12H,4-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHORGPVSPKXISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138549.png)
methyl]phosphonate](/img/structure/B5138552.png)
![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)
![5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinamide](/img/structure/B5138559.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5138560.png)
![N-ethyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5138562.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-2,6-dimethylnicotinate dihydrochloride](/img/structure/B5138564.png)


![4-bromo-3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5138584.png)
![3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5138602.png)

![N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide](/img/structure/B5138620.png)